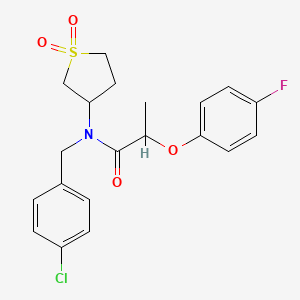![molecular formula C19H29N B11589483 2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B11589483.png)
2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is an organic compound with a complex structure that includes a cyclohexyl ring, aniline group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of sodium hydride with 2-propoxyethanol to form an intermediate, which is then reacted with other reagents to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aniline ring.
Scientific Research Applications
2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,6-Diethyl-N-(2-propoxyethyl)aniline: Similar structure but with a propoxyethyl group instead of a prop-2-en-1-yl group.
2-Isopropenylaniline: Contains an isopropenyl group attached to the aniline ring.
Uniqueness
2,6-diethyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline is unique due to its specific combination of substituents and the presence of a cyclohexyl ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C19H29N |
|---|---|
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2,6-diethyl-N-(1-prop-2-enylcyclohexyl)aniline |
InChI |
InChI=1S/C19H29N/c1-4-13-19(14-8-7-9-15-19)20-18-16(5-2)11-10-12-17(18)6-3/h4,10-12,20H,1,5-9,13-15H2,2-3H3 |
InChI Key |
PBOVMOVFJANTJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC2(CCCCC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11589400.png)
![(3Z)-1-(2-fluorobenzyl)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11589406.png)
![2-[(6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]ethyl propanoate](/img/structure/B11589417.png)

![1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589433.png)
![(5Z)-3-ethyl-5-{[2-(ethylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11589440.png)
![2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]-1-(piperidin-1-yl)ethanone](/img/structure/B11589456.png)

![2-(5-Methyl-1,3,4-thiadiazol-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11589477.png)
![prop-2-en-1-yl 5-[4-(acetyloxy)phenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11589479.png)
![N-cyclohexyl-3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B11589489.png)
![1,3,6-triphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11589492.png)
![methyl N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-N-methylcarbamate](/img/structure/B11589499.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11589503.png)
